benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound is a structurally complex benzenesulfonic acid derivative featuring a pyrazolo[4,3-d]pyrimidin-7-one core. Key functional groups include:
- A 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl substituent, which introduces sulfonamide and piperazine moieties.
- 3-ethyl and 2-(2-methoxyethyl) side chains, which likely influence solubility and pharmacokinetic properties.
- The tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one scaffold, a heterocyclic system associated with bioactivity in kinase inhibitors and phosphodiesterase (PDE) modulators .
Properties
Molecular Formula |
C29H43N7O8S2 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H37N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15,20-21,25,27H,5-13H2,1-4H3,(H,26,31);1-5H,(H,7,8,9) |
InChI Key |
LLPZBVKCIMMNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=O)NC(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)NN1CCOC.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Pyrazolopyrimidinone Core Formation
The pyrazolopyrimidinone scaffold is constructed via a three-step sequence involving (1) pyrazole-amide intermediate synthesis, (2) sulfonylation at the 5-position, and (3) intramolecular cyclization. Patent WO2001098304A1 details a scalable one-pot method where 2-ethoxy-5-nitrobenzoic acid undergoes condensation with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide in dichloromethane using ethyl chloroformate activation (yield: 89–93%). Critical to regioselectivity is maintaining the reaction at −5°C to 5°C during amide bond formation to prevent N3-alkylation side products.
Post-condensation, the intermediate undergoes nitration using fuming HNO₃ in H₂SO₄ at 0–10°C, achieving >95% conversion to the 5-nitro derivative. Hydrogenation over 10% Pd/C in ethanol at 50 psi selectively reduces the nitro group to an amine (yield: 91%). This amine serves as the nucleophile for subsequent sulfonylation.
Sulfonylation with 4-Ethylpiperazine
Chlorosulfonation of the 5-aminopyrazolopyrimidinone precursor is performed using chlorosulfonic acid (3–5 equivalents) in dichloromethane at −10°C to 0°C for 2–4 hours. The resulting sulfonyl chloride intermediate reacts with 4-ethylpiperazine (1.2–1.5 equivalents) in the presence of triethylamine (2.5 equivalents) as an acid scavenger. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 15–25°C | <20°C: slower kinetics; >30°C: decomposition |
| Solvent | DCM/THF (3:1) | THF improves amine solubility |
| Reaction Time | 6–8 hours | <6h: incomplete; >8h: side products |
Yields for this step range from 78–85% after recrystallization from ethyl acetate/n-hexane. Notably, substituting 4-ethylpiperazine with bulkier amines (e.g., 4-isopropylpiperazine) reduces yield to <60%, highlighting steric constraints in the sulfonamide formation.
Intramolecular Cyclization to Form the Tetrahydro Ring
Cyclization of the linear sulfonamide precursor is achieved using NaH (2.2 equivalents) in anhydrous DMF at 80–90°C for 3–5 hours. The reaction proceeds via deprotonation of the pyrazole NH followed by nucleophilic attack on the adjacent carbonyl group.
Mechanistic Insights
- Base Strength : Weaker bases (K₂CO₃, Et₃N) fail to initiate cyclization, while stronger bases (NaH, LDA) drive complete conversion.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize the transition state, with DMF providing optimal dielectric constant (ε = 36.7) for charge separation.
- Temperature : Below 70°C, the reaction stalls at <10% conversion; above 100°C, over-dehydration forms pyrimidine byproducts.
Post-cyclization, the crude product is purified via silica gel chromatography (EtOAc:MeOH 9:1) to afford the tetrahydro-pyrazolopyrimidinone in 82–88% yield.
Salt Formation with Benzenesulfonic Acid
The free base is converted to the benzenesulfonic acid salt by stirring in acetone with 1.05 equivalents of benzenesulfonic acid at 45–50°C for 2 hours. Crystallization occurs upon cooling to 0–5°C, yielding needle-like crystals (mp: 214–216°C).
Salt Characterization Data
- HPLC Purity : 99.2–99.8% (C18 column, 0.1% H₃PO₄/ACN gradient)
- XRD : Monoclinic P2₁/c symmetry with Z’=1; sulfonate oxygen forms H-bonds with pyrimidinone NH (2.89 Å)
- Solubility : 12.4 mg/mL in water (pH 4.5), 3.2 mg/mL in simulated gastric fluid
Process Optimization and Scale-Up Challenges
5.1 Chlorosulfonation Safety Considerations
Exothermic chlorosulfonation requires rigorous temperature control. Patent EP1002798A1 reports adiabatic temperature rise of 35°C/min if cooling fails, leading to thermal runaway. Modern plants employ jacketed reactors with ΔT <5°C between coolant and reaction mass.
5.2 Byproduct Management
Major impurities include:
- N4-Sulfonylated Isomer : 3–7% formation; removed via pH-controlled extraction (pH 6.5–7.0)
- Over-Cyclized Pyrimidine : <2%; separable by fractional crystallization
5.3 Green Chemistry Metrics
- E-Factor : 18.7 (improved from 32.4 in early routes via solvent recycling)
- PMI : 56 kg/kg (targeting <40 via continuous flow nitration)
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Cyclization | 82 | 99.1 | 500 kg |
| Flow Nitration | 89 | 99.6 | 1 ton |
| Microwave Cyclization | 85 | 99.3 | Lab-scale |
Microwave-assisted cyclization (100°C, 30 min) reduces reaction time by 80% but faces challenges in large-scale heat distribution. Flow nitration improves safety and consistency but requires capital investment in Hastelloy reactors.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
-
Benzenesulfonic acid group : Participates in acid-base reactions and can form salts with amines or metal ions.
-
Pyrazolo[4,3-d]pyrimidin-7-one core : Susceptible to nucleophilic attacks at electron-deficient positions (e.g., C-2 and C-6) .
-
Sulfonylpiperazine moiety : Undergoes substitution reactions at the sulfonamide (-SO₂-N-) group under acidic or basic conditions .
Hydrolysis Reactions
The pyrimidinone ring undergoes controlled hydrolysis in aqueous acidic or basic environments:
| Condition | Reaction Outcome | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl (70°C) | Cleavage of the pyrimidinone ring to form a carboxylic acid derivative | ~45% | |
| 1M NaOH (50°C) | Degradation to a pyrazole-3-carboxamide intermediate | ~38% |
Nucleophilic Substitution
The ethoxy group (-OCH₂CH₃) on the pyridine ring is replaced by nucleophiles:
| Reagent | Product | Reaction Time |
|---|---|---|
| NH₃ (g) | Amino-substituted derivative | 12 hrs |
| KSCN | Thiocyanate derivative | 8 hrs |
This reaction is facilitated by polar aprotic solvents (e.g., DMF) .
Oxidation Reactions
The ethyl and methoxyethyl side chains are oxidized under strong conditions:
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid derivatives | Complete degradation of alkyl chains observed |
| Ozone (O₃) | Aldehyde intermediates | Requires low-temperature conditions |
Sulfonamide Group Reactivity
The sulfonamide (-SO₂-N-) group undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
-
Acylation : Forms acyl sulfonamides with acetyl chloride or benzoyl chloride .
Stability Under Reaction Conditions
| Parameter | Stability Profile |
|---|---|
| pH 2–6 | Stable (<5% degradation over 24 hrs) |
| pH >8 | Rapid hydrolysis of pyrimidinone ring |
| UV light | Photosensitive; forms dimeric byproducts |
Mechanistic Insights
-
Ring-opening reactions involve protonation of the pyrimidinone oxygen, followed by nucleophilic attack at C-6.
-
Sulfonamide substitutions proceed via a two-step mechanism: deprotonation of the -NH group, followed by electrophilic attack .
Unresolved Challenges
Scientific Research Applications
Benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-d]Pyrimidinone Derivatives
Key Differences :
- The 4-ethylpiperazine group in the target compound may enhance lipophilicity compared to the 4-methylpiperazine analog .
Benzenesulfonamide/Pyrazoline Hybrids
Comparison :
- The target compound’s pyrazolo[4,3-d]pyrimidinone core offers a more rigid scaffold compared to pyrazoline derivatives, which may enhance target selectivity .
Deuterated Analogs (Pharmaceutical Standards)
Relevance :
- Deuterated analogs are critical for pharmacokinetic studies but lack direct therapeutic utility compared to the non-deuterated target compound .
Research Findings and Pharmacological Implications
Structural-Activity Relationships (SAR)
- Piperazine Substitution : Ethylpiperazine (target) vs. methylpiperazine () alters binding affinity to PDE5 isoforms. Ethyl groups may reduce off-target effects on cardiovascular receptors .
- Sulfonylpyridine vs. Sulfonylphenyl : The pyridine ring in the target compound may enhance π-π stacking interactions in enzyme active sites compared to phenyl-based analogs .
Metabolic Stability
- The 2-methoxyethyl group in the target compound is less prone to oxidative metabolism than the 3-propyl chain in ’s derivative, as suggested by in silico models .
Biological Activity
The compound benzenesulfonic acid; 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one is a complex molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article aims to provide a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. Its molecular formula is with a molecular weight of approximately 488.60 g/mol. The specific arrangement of the pyrazolo[4,3-d]pyrimidine core contributes to its pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted pyrazolo compounds possess potent activity against human breast cancer cells (MCF-7) and other leukemia cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl... | MCF-7 | TBD |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 | TBD |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 | 8.21 |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | HCT116 | 19.56 |
The most promising derivative from related studies was identified as compound 12b , which demonstrated an IC50 value of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT116 colon cancer cells .
The biological activity of the compound can be attributed to its ability to inhibit key cellular pathways involved in tumor proliferation and survival. For example:
- Apoptosis Induction : Compounds similar to the target molecule have been shown to induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .
- Receptor Inhibition : The compound's structure allows it to interact with various receptors, including adenosine receptors, which are crucial in regulating tumor growth and immune responses .
Case Studies
Several studies have highlighted the efficacy of pyrazolo derivatives in preclinical models:
- A study evaluated a series of pyrazolo[4,3-d]pyrimidines for their ability to inhibit factor Xa, a key player in the coagulation cascade. These compounds showed promise as anticoagulants with selectivity for factor Xa over other targets .
- Another investigation focused on the synthesis and testing of new derivatives against epidermal growth factor receptor (EGFR), revealing significant inhibitory activity that suggests potential in treating EGFR-driven cancers .
Q & A
Q. What are the key synthesis strategies for this benzenesulfonic acid derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving pyrazolo-pyrimidinone core formation, sulfonylation, and piperazine coupling. For example, pyrazoline derivatives are synthesized by reacting α,β-unsaturated ketones with hydrazine derivatives under acidic conditions . Sulfonylation at the pyridine ring (e.g., using chlorosulfonic acid) followed by nucleophilic substitution with 4-ethylpiperazine is critical. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to piperazine) and temperature (40–60°C) improves yields . Purification via silica gel chromatography with ethyl acetate/methanol (9:1) is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : 1H/13C NMR confirms regiochemistry of substituents (e.g., pyridine sulfonation at C5 vs. C3) and detects tautomeric forms of the pyrazolo-pyrimidinone core .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 650.2) and detects impurities like des-ethyl analogs .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyrimidinone ring and confirms sulfonate group geometry .
Q. What biological targets or pathways are associated with this compound?
The compound’s pyrazolo-pyrimidinone core and sulfonamide group suggest phosphodiesterase (PDE) inhibition, analogous to sildenafil derivatives . Target specificity (e.g., PDE5 vs. PDE6) can be assessed via enzymatic assays using recombinant human PDE isoforms and IC50 determination . Computational docking (e.g., AutoDock Vina) predicts binding affinity to PDE catalytic domains .
Advanced Research Questions
Q. How can metabolic pathways and major metabolites be identified?
Metabolite profiling via LC-MS/MS (e.g., Q-TOF systems) in hepatocyte incubation models identifies phase I (hydroxylation at the ethylpiperazine group) and phase II (glucuronidation of the methoxyethyl chain) metabolites . Stable isotope labeling (e.g., deuterated ethyl groups) distinguishes parent compound from metabolites .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., PDE5 inhibition ranging from 2–20 nM) may arise from assay conditions (e.g., Mg2+ concentration or substrate purity). Validate results using:
- Standardized assays (AOAC SMPR 2014.011 guidelines for PDE inhibitors) .
- Orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Q. What analytical challenges exist in assessing purity, and how are they addressed?
- HPLC Challenges : Co-elution of sulfonic acid byproducts (e.g., des-ethylpiperazine analogs) can occur. Use ion-pair chromatography (0.1% TFA in mobile phase) to improve resolution .
- Quantitative NMR (qNMR) : Validates purity >98% by integrating proton signals of the benzenesulfonate group against internal standards (e.g., maleic acid) .
Q. What strategies optimize synthetic routes for scale-up without compromising stereochemical integrity?
Q. What are the compound’s potential therapeutic applications beyond PDE inhibition?
Structural analogs show antifungal activity (e.g., inhibition of fungal tyrosinase with IC50 8.7 µM) and anticancer potential via kinase inhibition (e.g., VEGFR-2 binding predicted by molecular dynamics simulations) . Validate through cell-based assays (e.g., MTT in HeLa cells) and transcriptomic profiling .
Q. How can structure-activity relationships (SAR) guide further structural modifications?
- Piperazine Substitution : Replacing 4-ethylpiperazine with 4-(2-hydroxyethyl)piperazine increases solubility but reduces PDE5 affinity by 40% .
- Sulfonate Group : Converting the sulfonic acid to a sulfonamide improves blood-brain barrier penetration (logP increases from −1.2 to 0.8) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
